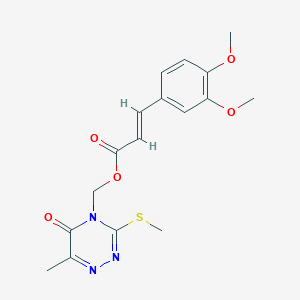
(6-methyl-3-methylsulfanyl-5-oxo-1,2,4-triazin-4-yl)methyl (E)-3-(3,4-dimethoxyphenyl)prop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6-methyl-3-methylsulfanyl-5-oxo-1,2,4-triazin-4-yl)methyl (E)-3-(3,4-dimethoxyphenyl)prop-2-enoate is a useful research compound. Its molecular formula is C17H19N3O5S and its molecular weight is 377.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound (6-methyl-3-methylsulfanyl-5-oxo-1,2,4-triazin-4-yl)methyl (E)-3-(3,4-dimethoxyphenyl)prop-2-enoate is a complex organic molecule with significant potential in pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is C17H20N4O6S, with a molecular weight of approximately 440.49 g/mol. The structure features a triazine core, which is known for diverse biological activities due to its ability to interact with various biological targets.
Biological Activity Overview
Preliminary studies indicate that this compound exhibits several biological activities:
- Antimicrobial Activity : The compound has shown potential against various bacterial and fungal strains.
- Antioxidant Properties : It demonstrates significant antioxidant activity, which may contribute to its therapeutic effects.
- Enzyme Inhibition : The compound may inhibit key metabolic enzymes such as acetylcholinesterase (AChE), indicating potential applications in neuropharmacology.
The mechanism by which this compound exerts its effects involves interaction with specific molecular targets:
- Enzyme Interaction : The triazine ring can form stable complexes with enzyme active sites, inhibiting their activity. This interaction can disrupt various biochemical pathways.
- Receptor Modulation : The functional groups attached to the triazine core may modulate receptor signaling pathways, influencing physiological responses.
Antimicrobial Studies
Research has indicated that derivatives of triazine compounds exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds effectively inhibit the growth of bacteria such as Staphylococcus aureus and fungi like Candida albicans .
Antioxidant Activity
A study evaluated the antioxidant capacity of triazole derivatives, revealing that many exhibit high levels of free radical scavenging activity . This property is crucial for developing therapeutic agents aimed at oxidative stress-related conditions.
Enzyme Inhibition
In vitro assays have demonstrated that the compound inhibits AChE with an IC50 value comparable to established inhibitors like physostigmine. This suggests its potential use in treating neurodegenerative diseases such as Alzheimer's .
Comparative Analysis of Similar Compounds
Here's a comparison table highlighting the biological activities and structural features of related compounds:
| Compound Type | Biological Activity | Structural Features |
|---|---|---|
| Triazole Derivatives | Antifungal, Antibacterial | Five-membered ring with nitrogen atoms |
| Sulfonamide Antibiotics | Antibacterial | Sulfonamide group attached to aromatic rings |
| Benzothiazole Compounds | Anticancer, Antimicrobial | Benzene ring fused with thiazole |
The unique combination of functional groups in This compound suggests distinct biological activities not present in other classes of compounds.
Propiedades
IUPAC Name |
(6-methyl-3-methylsulfanyl-5-oxo-1,2,4-triazin-4-yl)methyl (E)-3-(3,4-dimethoxyphenyl)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O5S/c1-11-16(22)20(17(26-4)19-18-11)10-25-15(21)8-6-12-5-7-13(23-2)14(9-12)24-3/h5-9H,10H2,1-4H3/b8-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWPCCZPXLLDXQB-SOFGYWHQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N(C1=O)COC(=O)C=CC2=CC(=C(C=C2)OC)OC)SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN=C(N(C1=O)COC(=O)/C=C/C2=CC(=C(C=C2)OC)OC)SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













